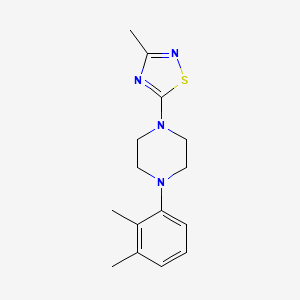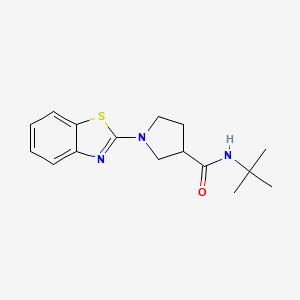![molecular formula C18H19BrN4O B6472443 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2640865-66-1](/img/structure/B6472443.png)
5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a highly specialized chemical compound characterized by its complex molecular structure. It contains bromine, pyridine, piperidine, and nitrile functional groups, which contribute to its unique properties and reactivity.
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, such as 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine, are significant intermediates in the research and development of anticancer drugs .
Mode of Action
It is known that pyrimidine derivatives interact with various targets in the cell, potentially disrupting the normal function of cancer cells .
Biochemical Pathways
The compound is likely involved in various biochemical pathways due to its pyrimidine ring structure . Pyrimidine derivatives are known to interact with DNA and RNA synthesis pathways, which could potentially disrupt the replication of cancer cells .
Result of Action
Given its role as an intermediate in the development of anticancer drugs, it is likely that it has some effect on the growth and proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting with the bromination of a pyridine derivative. The process might include the following steps:
Bromination: : Introduction of a bromine atom into the pyridine ring.
Piperidine Attachment: : Introduction of the piperidinyl group through nucleophilic substitution or similar reactions.
Formation of the Carbonitrile Group: : This can be achieved via cyanation reactions involving suitable reagents like copper(I) cyanide.
Methylation and Oxymethylation: : Incorporation of the 2-methylpyridin-4-yloxy moiety.
Industrial Production Methods
Scaling up this synthesis for industrial production requires careful optimization of each step to ensure high yield and purity. This might involve:
Selection of appropriate solvents and reaction conditions.
Optimization of reaction times and temperatures.
Effective purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo several types of chemical reactions:
Oxidation: : Potentially oxidized at the methyl groups.
Reduction: : The nitrile group can be reduced to amines under suitable conditions.
Substitution: : Halogen substitution, particularly involving the bromine atom.
Common Reagents and Conditions
Some common reagents and conditions used for these reactions include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, hydrogen with a catalyst.
Substitution reagents: : Nucleophiles such as alkoxides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents. These could include:
Oxidized derivatives: : Such as aldehydes or carboxylic acids.
Reduced derivatives: : Such as primary amines.
Substituted derivatives: : Halogen-substituted compounds or other substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
The compound has broad applications in scientific research, which include:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potentially used in the study of biological pathways and interactions due to its specific molecular structure.
Medicine: : Investigated for its potential therapeutic properties, such as interactions with specific biological targets.
Industry: : Utilized in the development of new materials or as a building block for more advanced chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
2-Bromo-4-(4-aminopiperidin-1-yl)pyridine: : Shares the bromopyridine core.
5-Bromo-2-(4-piperidinyl)pyridine: : Lacks the nitrile group but has structural similarities.
4-(2-Methylpyridin-4-yloxy)methyl-piperidine: : Shares the oxymethyl and piperidine components.
Highlighting Uniqueness
Compared to these similar compounds, 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to the combination of its functional groups, which may confer unique reactivity and potential for various applications.
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study and use.
Propiedades
IUPAC Name |
5-bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c1-13-8-17(2-5-21-13)24-12-14-3-6-23(7-4-14)18-15(10-20)9-16(19)11-22-18/h2,5,8-9,11,14H,3-4,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOKTXCYKPKXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=C(C=C(C=N3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472364.png)
![1-[4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472366.png)

![3-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472378.png)
![5-chloro-6-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472384.png)
![3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472394.png)
![5-chloro-6-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472400.png)
![N-[1-(but-3-en-1-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472411.png)
![4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472413.png)
![4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472418.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6472436.png)

![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472449.png)
![4-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472452.png)
